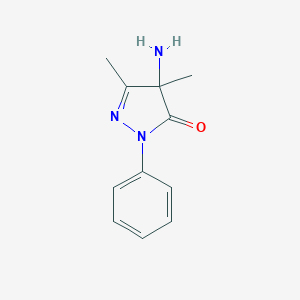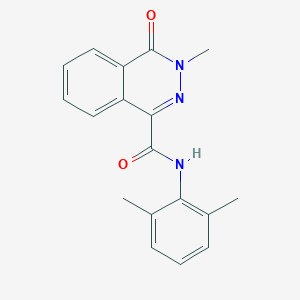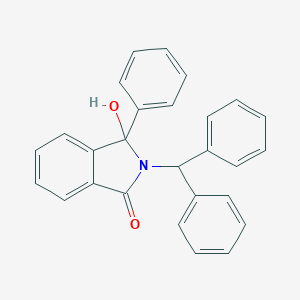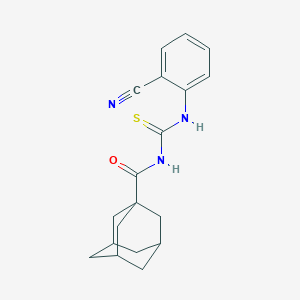![molecular formula C20H23N3O5 B496709 1-(4-Methoxyphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea](/img/structure/B496709.png)
1-(4-Methoxyphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl group and a morpholinyl-oxoethoxyphenyl group
准备方法
The synthesis of 1-(4-Methoxyphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methoxyphenyl isocyanate with 4-(2-morpholin-4-yl-2-oxoethoxy)aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The resulting product is then purified using techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反应分析
1-(4-Methoxyphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-(4-Methoxyphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases and conditions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-(4-Methoxyphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
1-(4-Methoxyphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea can be compared with other similar compounds, such as:
N-[(4-methoxyphenyl)(morpholin-4-yl)methyl]acetamide (MMPA): Both compounds share a methoxyphenyl group and a morpholinyl group, but differ in their overall structure and specific functional groups.
N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA): Similar to MMPA, this compound also contains a morpholinyl group but has different substituents compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
属性
分子式 |
C20H23N3O5 |
|---|---|
分子量 |
385.4g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea |
InChI |
InChI=1S/C20H23N3O5/c1-26-17-6-2-15(3-7-17)21-20(25)22-16-4-8-18(9-5-16)28-14-19(24)23-10-12-27-13-11-23/h2-9H,10-14H2,1H3,(H2,21,22,25) |
InChI 键 |
LJZKAHCPUQMTGJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3 |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B496626.png)


![3-[METHYL(4-PHENYL-13-THIAZOL-2-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B496631.png)

![4-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B496636.png)
![Methyl 2-{[2-(mesitylamino)-1-methyl-2-oxoethyl]sulfanyl}benzoate](/img/structure/B496639.png)
![N-{4-[2-(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclohexanecarboxamide](/img/structure/B496640.png)
![4-(METHYLSULFANYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZENE-1-SULFONAMIDE](/img/structure/B496642.png)

![1-(4-FLUOROBENZENESULFONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE](/img/structure/B496645.png)
![[2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B496647.png)

![4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B496649.png)
